molecular formula C6H7BFNO3 B1387986 5-Fluoro-2-methoxypyridine-4-boronic acid CAS No. 1043869-98-2

5-Fluoro-2-methoxypyridine-4-boronic acid

Cat. No.: B1387986
CAS No.: 1043869-98-2
M. Wt: 170.94 g/mol
InChI Key: VGPMZARHJYGFSE-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridine-4-boronic acid is an organoboron compound with the molecular formula C6H7BFNO3. It is a derivative of pyridine, substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with enzymes, proteins, and other biomolecules. It interacts with enzymes such as kinases and phosphatases, influencing their activity by acting as an inhibitor or activator. The compound’s boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the function of biomolecules it interacts with .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The compound’s boronic acid group allows it to form reversible covalent bonds with serine and threonine residues in proteins, leading to changes in protein activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to air and moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing their activity and altering metabolic flux. The compound can also affect the levels of metabolites in cells, leading to changes in cellular metabolism. Its interactions with cofactors such as NADH and FADH2 further modulate its effects on metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and stability. It tends to accumulate in specific tissues, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be found in the cytoplasm, where it modulates enzyme activity and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxypyridine-4-boronic acid typically involves the lithiation of 5-fluoro-2-methoxypyridine followed by borylation. The lithiation step is usually carried out using a strong base such as n-butyllithium in an inert atmosphere. The borylation step involves the reaction of the lithiated intermediate with a boron source such as triisopropyl borate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Scientific Research Applications

5-Fluoro-2-methoxypyridine-4-boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is a key reagent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to create compounds with potential therapeutic effects. In materials science, it is employed in the development of organic electronic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, this compound offers unique reactivity and stability, making it particularly useful in Suzuki-Miyaura cross-coupling reactions. Its specific substitution pattern allows for selective functionalization, which is advantageous in the synthesis of complex molecules .

Properties

IUPAC Name

(5-fluoro-2-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPMZARHJYGFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660538
Record name (5-Fluoro-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043869-98-2
Record name (5-Fluoro-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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